1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Description
1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, such as enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The presence of a prenyl chain in some compounds makes them more lipophilic, which plays an important role in their antioxidant activity and could potentially influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
CAS No. |
874806-77-6 |
---|---|
Molecular Formula |
C20H18N4O4S2 |
Molecular Weight |
442.51 |
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-4-9-15-16(10-12)29-18(21-15)13-5-7-14(8-6-13)22-30(27,28)17-11-23(2)20(26)24(3)19(17)25/h4-11,22H,1-3H3 |
InChI Key |
BGZVLJYXUNNOKR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |
solubility |
not available |
Origin of Product |
United States |
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